4-Methylthiophene-3-carbonitrile
Overview
Description
4-Methylthiophene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5NS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 4-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-Methylthiophene-3-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Methylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-Methylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonitrile: Lacks the methyl group at the 4-position.
4-Methylthiophene-2-carbonitrile: The cyano group is at the 2-position instead of the 3-position.
2-Methylthiophene-3-carbonitrile: The methyl group is at the 2-position instead of the 4-position
Uniqueness
4-Methylthiophene-3-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which can influence its reactivity and interactions in chemical and biological systems. This unique substitution pattern can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
4-methylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSUOPXSZFRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502757 | |
Record name | 4-Methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73229-39-7 | |
Record name | 4-Methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the intermolecular interactions observed in 4-Methylthiophene-3-carbonitrile?
A1: The research paper highlights the presence of N—H⋯N intermolecular hydrogen bonds in the crystal structure of this compound []. These hydrogen bonds link neighboring molecules, leading to the formation of a three-dimensional network within the crystal lattice []. This network contributes to the stability and packing arrangement of the molecules in the solid state. Understanding such intermolecular interactions is crucial in materials science and crystal engineering, as it can influence the physical properties (e.g., melting point, solubility) of the compound.
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